molecular formula C21H22FN5O B2646630 4-({4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one CAS No. 2380094-55-1

4-({4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B2646630
CAS No.: 2380094-55-1
M. Wt: 379.439
InChI Key: DSACHSIEQJUBGP-UHFFFAOYSA-N
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Description

4-({4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazinone core, a fluorophenyl group, and a piperazine moiety. The presence of these functional groups contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile.

    Final Assembly: The final step involves the coupling of the pyridazinone core with the fluorophenyl-piperazine intermediate under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-({4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-({4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-({4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-({4-[6-(2-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one
  • 4-({4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one
  • **4-({4-[6-(3-Chlorophenyl)p

Properties

IUPAC Name

4-[[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c1-25-8-7-16(13-21(25)28)15-26-9-11-27(12-10-26)20-6-5-19(23-24-20)17-3-2-4-18(22)14-17/h2-8,13-14H,9-12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSACHSIEQJUBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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